molecular formula C15H22 B1358932 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene CAS No. 34918-83-7

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene

Cat. No. B1358932
CAS RN: 34918-83-7
M. Wt: 202.33 g/mol
InChI Key: CREVEHRNNVVLHE-UHFFFAOYSA-N
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Description

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is a thermally stable, easy-to-handle, versatile deoxofluorinating agent that also shows high stability on contact with water . It is a superior alternative to diethylaminosulfur trifluoride (DAST) .


Molecular Structure Analysis

The molecular formula for 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is C12H17F3S . The exact molecular structure for “3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene” was not found in the search results.


Chemical Reactions Analysis

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is known to promote nucleophilic deoxofluorination reactions . It exhibits excellent thermal stability, up to 150 °C, therefore rendering it safely applicable in a variety of processes, including industrial scale production .


Physical And Chemical Properties Analysis

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is a solid with a melting point of 62-68 °C . The specific physical and chemical properties for “3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene” were not found in the search results.

Scientific Research Applications

Deoxofluorination in Organic Synthesis

This compound is utilized as a deoxofluorinating agent, replacing oxygen atoms in molecules with fluorine atoms. This is particularly useful for transforming alcohols, aldehydes, ketones, and carboxylic acids into their corresponding fluorinated derivatives . The fluorination process enhances biological activity and metabolic stability, making it valuable in medicinal chemistry.

Synthesis of Fluorinated Pharmaceuticals

Due to its high thermal stability and resistance to hydrolysis, this compound is employed in synthesizing fluorinated pharmaceuticals. Fluorine atoms can significantly alter the biological properties of drug molecules, leading to improved efficacy and pharmacokinetics .

Material Science and Polymer Research

In material science, the introduction of fluorine atoms can result in polymers with enhanced properties such as increased resistance to solvents, acids, and bases. The compound’s ability to introduce fluorine into other molecules makes it a key reagent in developing new materials .

Agricultural Chemistry

Fluorinated compounds often exhibit increased stability and bioactivity, making them suitable candidates for developing herbicides and pesticides. The compound’s fluorination capabilities can be leveraged to synthesize these agricultural chemicals .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine is an excellent NMR probe due to its high sensitivity and large chemical shift range. This compound can be used to introduce fluorine into target molecules for NMR studies, aiding in structural elucidation and conformational analysis .

Petrochemical Industry

In the petrochemical industry, fluorinated compounds are used as additives to improve the properties of fuels and lubricants. The compound’s fluorination reactions can be applied to modify hydrocarbons and enhance their performance .

Environmental Chemistry

Fluorinated compounds are used in environmental chemistry to create inert and stable tracers for monitoring pollution and studying atmospheric chemistry. The compound’s ability to introduce fluorine into various molecules supports the synthesis of these tracers .

Electronics and Semiconductor Industry

The electronics industry benefits from fluorinated compounds due to their electrical insulation properties. This compound can be used to synthesize materials for electronic components, contributing to the miniaturization and efficiency of electronic devices .

Safety and Hazards

The safety data sheet for 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride indicates that it can cause severe skin burns and eye damage, and it may be corrosive to metals .

Future Directions

While the specific future directions for “3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene” were not found in the search results, the use of 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride in various chemical processes suggests potential for further exploration .

Mechanism of Action

Target of Action

It is known that the compound is a versatile deoxofluorinating agent . Deoxofluorination is a type of chemical reaction where an oxygen atom in a molecule is replaced with a fluorine atom. This suggests that the compound’s primary targets could be oxygen-containing compounds such as alcohols, aldehydes, ketones, and carboxylic acids .

Mode of Action

3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene interacts with its targets through a process known as deoxofluorination . In this process, an oxygen atom in the target molecule is replaced with a fluorine atom. This can result in significant changes to the target molecule’s properties, such as its reactivity, stability, and biological activity .

Biochemical Pathways

Given its role as a deoxofluorinating agent, it can be inferred that it may affect various biochemical pathways involving oxygen-containing compounds .

Pharmacokinetics

The compound’s high thermal stability and resistance to aqueous hydrolysis suggest that it may have unique pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene’s action largely depend on the specific target molecules and the context in which the deoxofluorination reaction occurs. The replacement of an oxygen atom with a fluorine atom can significantly alter a molecule’s properties, potentially leading to various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Tert-butyl-2,6-dimethylphenyl)-1-propene. For instance, the compound exhibits high thermal stability and resistance to aqueous hydrolysis . This suggests that it can remain stable and effective under a wide range of environmental conditions.

properties

IUPAC Name

5-tert-butyl-1,3-dimethyl-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-7-8-14-11(2)9-13(10-12(14)3)15(4,5)6/h7,9-10H,1,8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREVEHRNNVVLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC=C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641232
Record name 5-tert-Butyl-1,3-dimethyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34918-83-7
Record name 5-tert-Butyl-1,3-dimethyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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